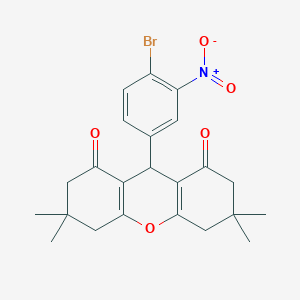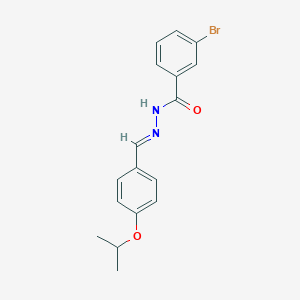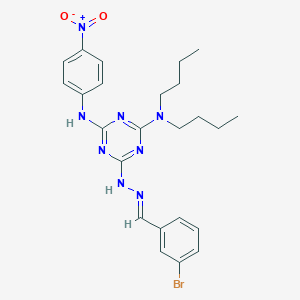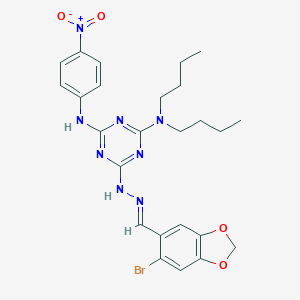
9-(4-BROMO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-BROMO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is an organic compound with a complex structure It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a xanthene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-BROMO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 4-bromo-3-nitrobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetic acid. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-BROMO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can lead to various substituted xanthene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-(4-BROMO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. The xanthene core can exhibit fluorescence, which is useful in imaging and diagnostic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities. The presence of the nitro and bromine groups can influence the biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical modifications makes it suitable for creating colorants with specific properties.
Mécanisme D'action
The mechanism of action of 9-(4-BROMO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-3-nitrophenylboronic acid: Similar structure but with a boronic acid group instead of the xanthene core.
4-bromo-3-nitroacetophenone: Similar structure but with an acetophenone group instead of the xanthene core.
5,10,15,20-tetra-(4-bromo-3-nitrophenyl)-porphyrin: A porphyrin derivative with multiple bromine and nitro groups.
Uniqueness
The uniqueness of 9-(4-BROMO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE lies in its xanthene core, which imparts distinct chemical and physical properties. This core structure allows for fluorescence, making it valuable in imaging applications. Additionally, the presence of both bromine and nitro groups provides opportunities for diverse chemical modifications, enhancing its versatility in various research and industrial applications.
Propriétés
Formule moléculaire |
C23H24BrNO5 |
|---|---|
Poids moléculaire |
474.3g/mol |
Nom IUPAC |
9-(4-bromo-3-nitrophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C23H24BrNO5/c1-22(2)8-15(26)20-17(10-22)30-18-11-23(3,4)9-16(27)21(18)19(20)12-5-6-13(24)14(7-12)25(28)29/h5-7,19H,8-11H2,1-4H3 |
Clé InChI |
BCFMVXQQEZMFRA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)Br)[N+](=O)[O-])C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)Br)[N+](=O)[O-])C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(allyloxy)benzylidene]nicotinohydrazide](/img/structure/B391513.png)




![Terephthalaldehyde bis[(4-(dibutylamino)-6-{4-nitroanilino}-1,3,5-triazin-2-yl)hydrazone]](/img/structure/B391522.png)

![2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B391529.png)

![3-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B391532.png)
![(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE](/img/structure/B391534.png)

![3-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B391538.png)
![N-[2-{4-nitrophenyl}-1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B391539.png)
